REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[ClH:10].[CH3:11][OH:12]>>[ClH:10].[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[NH:6])[O:12][CH3:11])[CH:7]=[CH:8][CH:9]=1 |f:3.4|
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Name
|
|
Quantity
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1.82 g
|
Type
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reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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The mixture was sparged with N2
|
Type
|
CUSTOM
|
Details
|
to remove excess HCl
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (2×PhMe chase)
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Type
|
CUSTOM
|
Details
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dried under high vacuum ca. 45 min
|
Duration
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45 min
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |